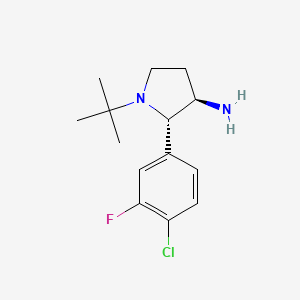![molecular formula C15H18N2OS B3020694 Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851803-13-9](/img/structure/B3020694.png)
Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asymmetric Cyclopropanations and Enantioselectivity
The study of asymmetric cyclopropanations has been advanced through the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This method has proven to be highly diastereoselective and enantioselective, offering a practical approach to synthesize functionalized cyclopropanes. The research delved into the factors influencing enantioselectivity, revealing that the use of cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst significantly enhances the enantioselectivity. The optimized catalyst identified was tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium. The study also found that the carbenoid structure's electron-withdrawing and electron-donating groups play a crucial role in asymmetric induction, with the combination of a methyl ester and vinyl or phenyl groups leading to the highest enantioselectivity. Additionally, the use of electron-neutral alkenes and pentane as a solvent further improved the process's enantioselectivity, demonstrating the synthetic utility of this chemistry .
Synthesis of Aryloxyphenyl Cyclopropyl Methanones
A new class of anti-mycobacterial agents has been developed through an efficient, high-yield, one-pot synthesis of phenyl cyclopropyl methanones. This synthesis involves the reaction of various aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in a THF/DMF mixture, using NaH/TBAB as a base. The resulting methanones were further reduced to their respective alcohols or methylenes. These compounds were tested for their anti-tubercular activities against M. tuberculosis H37Rv in vitro, with minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL. The most active compounds also showed efficacy against multi-drug resistant (MDR) strains of tuberculosis, and two compounds in particular demonstrated a marginal increase in mean survival time (MST) in mice models, indicating their potential as therapeutic agents .
Formation of Cyclopropylsulfones
The formation of cyclopropylsulfones from 1-arylsulfonyl-2-chloromethylprop-2-enes has been investigated, challenging previous assumptions about the reaction pathway. When the title chlorosulfones were treated with methanolic methoxide, the expected methylenecyclopropyl sulfones were not formed. Instead, the reaction proceeded through an addition–cyclisation sequence, resulting in the formation of 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes. This sequence involves the intramolecular displacement of chloride, contradicting earlier suggestions that methoxide was the leaving group. This finding has implications for the understanding of reaction mechanisms involving chlorosulfones and the synthesis of cyclopropyl-containing compounds .
Propiedades
IUPAC Name |
cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-3-2-4-12(9-11)10-19-15-16-7-8-17(15)14(18)13-5-6-13/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKDCPZKYVLXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate](/img/structure/B3020611.png)
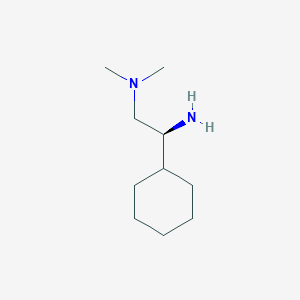
![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3020614.png)
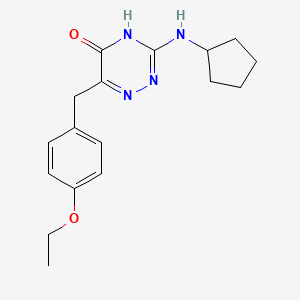
![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B3020617.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B3020618.png)
![methyl 3-((2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B3020623.png)

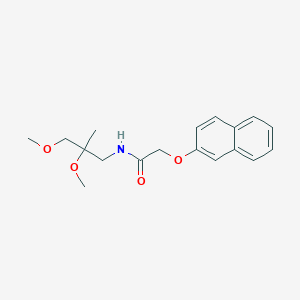
![5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020628.png)
![(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3020629.png)
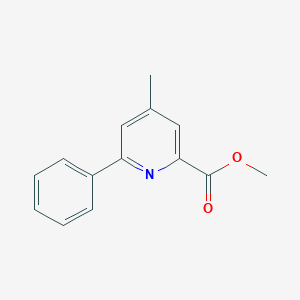
![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3020631.png)
